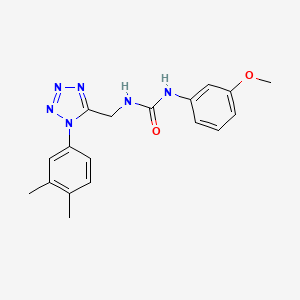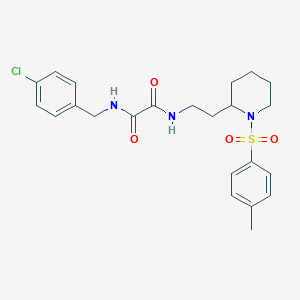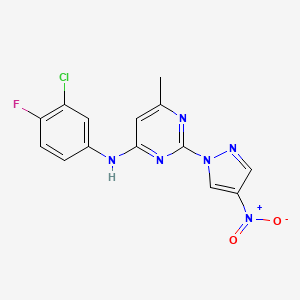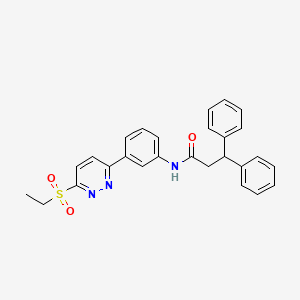
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea, also known as DM-PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DM-PU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Urea Derivatives in Scientific Research
1. Electrochemical Surface Finishing and Energy Storage
Urea derivatives are explored in electrochemical technology, particularly with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for applications in electroplating and energy storage. These compounds, including urea, enhance the ease of handling and application of haloaluminate RTILs, contributing to advancements in surface finishing technologies and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
2. Biosensors for Urea Detection
Urea biosensors, which utilize urea derivatives and enzyme urease, have been developed to detect and quantify urea concentration in various fields such as healthcare, agriculture, and environmental monitoring. These biosensors employ a range of materials for enzyme immobilization, showcasing the versatility of urea derivatives in improving the selectivity and stability of biosensors (Botewad et al., 2021).
3. Urease Inhibitors for Medical Applications
Research on urease inhibitors, which include urea derivatives, highlights their potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. The study of various urease inhibitors underscores the ongoing search for effective treatments with minimal side effects (Kosikowska & Berlicki, 2011).
4. Ureaform as a Slow-Release Fertilizer
Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, offering benefits for improved fertility management and reduced environmental pollution. The role of microbial activity in the mineralization of ureaform to nitrogen highlights the ecological significance of urea derivatives in agriculture (Alexander & Helm, 1990).
5. Environmental Fate of Urea Derivatives
Studies on the environmental fate of alkylphenols and their derivatives, including those related to urea, shed light on their persistence and potential endocrine-disrupting effects in aquatic environments. This research is crucial for understanding the ecological impact of these compounds and informing regulatory policies (Ying, Williams, & Kookana, 2002).
Propriétés
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-7-8-15(9-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQBRBOXHCURIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2369814.png)





![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)